
Fosfomycin Tromethamine
准备方法
合成路线和反应条件
磷霉素对甲苯磺酸三羟甲基氨基甲烷盐的制备涉及多个步骤:
对甲苯磺酸三羟甲基氨基甲烷的制备: 三羟甲基氨基甲烷与对甲苯磺酸一水合物在无水醇溶液中反应,生成对甲苯磺酸三羟甲基氨基甲烷.
磷霉素对甲苯磺酸三羟甲基氨基甲烷粗产品的形成: 对甲苯磺酸三羟甲基氨基甲烷与磷霉素苯乙胺盐一水合物在无水醇溶液中反应.
工业生产方法
工业方法包括将磷霉素二氨基丁三醇加入甲醇中,然后在室温下滴加乙酸酐或丙酸酐。搅拌混合物,除去甲醇,得到白色固体。 然后用无水乙醇处理该固体,冷却,过滤,用乙醇洗涤,真空干燥,得到磷霉素对甲苯磺酸三羟甲基氨基甲烷 .
化学反应分析
反应类型
磷霉素对甲苯磺酸三羟甲基氨基甲烷会发生多种类型的反应:
氧化: 在特定条件下可以被氧化。
还原: 可以使用合适的还原剂进行还原。
取代: 它可以发生取代反应,特别是在亲核试剂存在的情况下。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成氧化衍生物,而还原可能生成该化合物的还原形式。
科学研究应用
Treatment of Urinary Tract Infections
Fosfomycin tromethamine is predominantly used for treating uncomplicated UTIs, especially acute uncomplicated cystitis (AUC). Clinical studies have demonstrated its effectiveness in eradicating pathogens responsible for UTIs, with high clinical cure rates reported.
- Efficacy Rates :
Infection Type | Clinical Efficacy Rate (%) | Microbiological Efficacy Rate (%) | Overall Efficacy Rate (%) |
---|---|---|---|
Acute Uncomplicated Cystitis | 94.71 | 97.65 | 95.29 |
Recurrent UTI | 77.22 | 94.44 | 77.78 |
Complicated UTI | 62.69 | 83.87 | 64.52 |
Multidrug-Resistant Infections
Fosfomycin has garnered attention for its efficacy against multidrug-resistant (MDR) bacteria, including strains resistant to traditional antibiotics. It has been utilized in combination therapies to enhance treatment outcomes for patients with resistant infections.
- Case Study : A randomized clinical trial involving 143 adults with MDR bacteremic UTIs due to E. coli found that fosfomycin was effective in achieving clinical cure, highlighting its role as a crucial therapeutic option in challenging cases .
Off-Label Uses
This compound has also been explored for off-label uses, such as in the treatment of pulmonary arterial hypertension (PAH) by improving blood flow through endothelin receptor antagonism . Additionally, it has been used to manage secondary Raynaud's phenomenon.
Pharmacokinetics and Dosage
This compound is administered orally, with a standard dosage of 3 grams as a single dose being effective for AUC. Its pharmacokinetic profile includes:
- Bioavailability : Approximately 34-41% after oral administration.
- Peak Urinary Concentrations : Achieved within 4 hours post-dose, remaining above therapeutic levels for up to 48 hours .
- Elimination Half-Life : Approximately 5.7 hours.
Safety Profile
The safety profile of this compound is generally favorable, with gastrointestinal disturbances being the most commonly reported adverse events (AEs). Serious AEs are rare, making it a well-tolerated option for patients .
作用机制
磷霉素对甲苯磺酸三羟甲基氨基甲烷通过与UDP-N-乙酰氨基葡萄糖烯醇丙酮酰转移酶 (MurA) 酶活性位点上的半胱氨酸残基共价结合,发挥其杀菌作用。 这种结合使酶失活,从而抑制细胞壁合成的早期阶段 . 该机制对多种细菌有效,包括对其他抗生素耐药的细菌 .
相似化合物的比较
类似化合物
- 磷霉素钙
- 磷霉素钠
独特性
磷霉素对甲苯磺酸三羟甲基氨基甲烷的独特性在于它能够穿透血脑屏障,并具有对耐多药、广泛耐药和全耐药细菌的广谱活性 . 这使其成为治疗严重细菌感染,尤其是涉及中枢神经系统的感染的宝贵化合物 .
生物活性
Fosfomycin tromethamine is a broad-spectrum antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs). This compound exhibits unique biological activities that make it effective against various bacterial pathogens, including multidrug-resistant strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile.
Fosfomycin exerts its bactericidal effects by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for bacterial cell wall synthesis. By binding to a cysteine residue in MurA, fosfomycin prevents the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), effectively disrupting the production of peptidoglycan precursors necessary for bacterial growth .
Additionally, fosfomycin is known to penetrate biofilms effectively, altering their structure and reducing microbial load within these protective environments . This property is significant in treating infections caused by biofilm-forming bacteria.
Antimicrobial Spectrum
Fosfomycin has demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including:
- Gram-negative pathogens : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Gram-positive pathogens : Active against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci .
The drug's effectiveness extends to multidrug-resistant strains, making it a valuable option in the face of rising antibiotic resistance .
Clinical Efficacy
Recent studies have evaluated the clinical efficacy of this compound in treating various types of UTIs. A multicenter study involving 361 patients assessed its effectiveness in acute uncomplicated cystitis and recurrent lower UTIs. The results indicated:
-
Clinical efficacy rates :
- Acute uncomplicated cystitis: 94.71%
- Recurrent lower UTI: 77.22%
- Complicated lower UTI: 62.69%
- Microbiological efficacy rates :
These findings underscore fosfomycin's role as a first-line treatment for uncomplicated UTIs, particularly those caused by resistant strains.
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties:
- Bioavailability : Ranges from 33% to 44%, with higher values observed under fasting conditions compared to its calcium salt formulation .
- Half-life : The elimination half-life varies between 1.9 to 3.9 hours after intravenous administration, while oral doses can extend this to approximately 3.6 to 8.28 hours .
- Urinary excretion : High concentrations are achieved in urine post-administration, making it particularly effective for urinary tract infections .
Safety Profile
Fosfomycin is generally well-tolerated with a low incidence of adverse effects. In clinical trials, gastrointestinal disorders were the most commonly reported side effects, occurring in about 5.6% of patients . Serious adverse events are rare, reinforcing its safety profile for use in diverse patient populations, including pregnant women and those with renal impairments .
Case Studies
Several case studies have highlighted the successful application of this compound in treating resistant infections:
-
Case Study on Multidrug-Resistant UTIs :
A randomized trial involving 143 adults with bacteremic UTIs due to multidrug-resistant E. coli showed that fosfomycin was effective in achieving clinical cure rates comparable to traditional antibiotics like ciprofloxacin . -
Evaluation of Dosing Regimens :
A study assessing three doses of this compound revealed high clinical and microbiological efficacy across different types of UTIs, supporting its use as an effective step-down therapy post-intravenous treatment .
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIMDIBFFHQDW-LMLSDSMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000165 | |
Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78964-85-9 | |
Record name | Fosfomycin tromethamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78964-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSFOMYCIN TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。